molecular formula C11H20N4 B15257683 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine

Cat. No.: B15257683
M. Wt: 208.30 g/mol
InChI Key: JILWGYSCRUUVRA-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine is a compound that features an imidazole ring attached to a cyclohexane structure with two amine groups Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane structure. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further modified to introduce the cyclohexane and amine groups . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or cyclohexane structures .

Scientific Research Applications

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or alter protein conformation, leading to various biological effects. The compound may also interact with DNA, leading to potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine is unique due to its combination of an imidazole ring with a cyclohexane structure and two amine groups. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-3-N,3-N-dimethylcyclohexane-1,3-diamine

InChI

InChI=1S/C11H20N4/c1-15(2)9-4-3-5-11(12,8-9)10-13-6-7-14-10/h6-7,9H,3-5,8,12H2,1-2H3,(H,13,14)

InChI Key

JILWGYSCRUUVRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC(C1)(C2=NC=CN2)N

Origin of Product

United States

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